molecular formula C15H11ClO4 B191520 Apigeninidin CAS No. 1151-98-0

Apigeninidin

Cat. No. B191520
Key on ui cas rn: 1151-98-0
M. Wt: 290.70 g/mol
InChI Key: GYQDOAKHUGURPD-UHFFFAOYSA-N
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Patent
US04105675

Procedure details

A mixture of 500 mg 4', 5,7-triacetoxyflavan, 750 mg chloranil, 25 ml acetic acid, 5 ml H2O and 1.5 ml 6 N HCl was heated with stirring at 100° for 1 hour. After cooling in ice, the solution was diluted to 250 ml with 0.01 N HCl in MeOH and passed through a 4.5 × 10 cm column of acid-treated POLYCAR AT[1] (slurry packed) (POLYCLAR AT is a trademark for polyvinylpyrollidine sold by G.A.F.). The column was washed with a second 250 ml of 0.01 N HCl in methanol and the combined eluants concentrated on a rotary evaporator to 25 ml. This solution was then freeze dried to give a red-orange solid. After washing twice with 10 ml ethyl acetate to remove unreacted chloranil, there was obtained 144 mg (36% yield) of crude apigeninidin chloride (E1% (476 nm) = 840). A sample of purified material recrystallized from EtOH-4 N CHl had E1% (476 nm) = 1010 and was identical by IR (KBr) and TLC (cellulose) comparison with an authentic sample prepared by Robinson's procedure [2] ; the yield of purified material was 30%.
Name
4', 5,7-triacetoxyflavan
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyvinylpyrollidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:28]=[CH:27][C:8]([CH:9]2[CH2:18][CH2:17][C:16]3[C:11](=[CH:12][C:13]([O:23]C(=O)C)=[CH:14][C:15]=3[O:19]C(=O)C)[O:10]2)=[CH:7][CH:6]=1)(=O)C.C1(Cl)C(=O)C([Cl:37])=C(Cl)C(=O)C=1Cl.C(O)(=O)C.C=CN1C(=O)CCC1>Cl.CO.O>[CH:27]1[C:8]([C:9]2[CH:18]=[CH:17][C:16]3[C:11](=[CH:12][C:13]([OH:23])=[CH:14][C:15]=3[OH:19])[O+:10]=2)=[CH:7][CH:6]=[C:5]([OH:4])[CH:28]=1.[Cl-:37] |f:7.8|

Inputs

Step One
Name
4', 5,7-triacetoxyflavan
Quantity
500 mg
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C2OC3=CC(=CC(=C3CC2)OC(C)=O)OC(C)=O)C=C1
Name
Quantity
750 mg
Type
reactant
Smiles
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CN1CCCC1=O
Step Three
Name
polyvinylpyrollidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 100° for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in ice
WASH
Type
WASH
Details
The column was washed with a second 250 ml of 0.01 N HCl in methanol
CONCENTRATION
Type
CONCENTRATION
Details
the combined eluants concentrated on a rotary evaporator to 25 ml
CUSTOM
Type
CUSTOM
Details
This solution was then freeze dried
CUSTOM
Type
CUSTOM
Details
to give a red-orange solid
WASH
Type
WASH
Details
After washing twice with 10 ml ethyl acetate
CUSTOM
Type
CUSTOM
Details
to remove unreacted chloranil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-]
Measurements
Type Value Analysis
AMOUNT: MASS 144 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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